Polarity and Solvation Profile: 6-Nitro vs. Parent 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine)
The 6-nitro substitution dramatically increases the topological polar surface area (TPSA) and hydrogen-bond acceptor capacity relative to the unsubstituted azaindole scaffold. According to PubChem computed descriptors, 6-nitro-1H-pyrrolo[3,2-c]pyridine exhibits a TPSA of 74.5 Ų, compared to 28.7 Ų for the parent 1H-pyrrolo[3,2-c]pyridine [1][2]. The hydrogen bond acceptor count is tripled (3 vs. 1), and XLogP3 increases from 0.7 to 1.1. These quantitative differences directly influence aqueous solubility, passive membrane permeability, and the ability to engage in polar interactions with biological targets.
| Evidence Dimension | Topological Polar Surface Area (TPSA), Hydrogen Bond Acceptor Count (HBA), Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 74.5 Ų; HBA = 3; XLogP3 = 1.1 |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-c]pyridine (5-azaindole, parent scaffold): TPSA = 28.7 Ų; HBA = 1; XLogP3 = 0.7 |
| Quantified Difference | ΔTPSA = 45.8 Ų; ΔHBA = 2; ΔXLogP3 = 0.4 |
| Conditions | Computed by Cactvs 3.4.8.18 and XLogP3 3.0 algorithms in PubChem release 2021.05.07, using a consistent minimum-energy conformer approach. |
Why This Matters
A TPSA > 60 Ų typically predicts reduced blood–brain barrier penetration, while a higher HBA count enhances water solubility; these parameters allow formulators to rationally select 6-nitro over the parent azaindole when late-stage optimization requires a polar, low-brain-exposure core.
- [1] PubChem Compound Summary. 6-Nitro-1H-pyrrolo[3,2-c]pyridine; CID 24729220. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
- [2] PubChem Compound Summary. 1H-Pyrrolo[3,2-c]pyridine; CID 11470265. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
